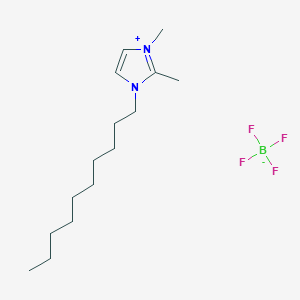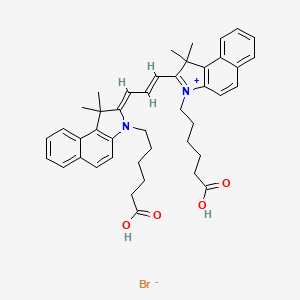
Cy3.5 diacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy3.5 diacid, also known as Cyanine 3.5 diacid, is a fluorescent dye commonly used in biomolecular labeling, fluorescence imaging, and other fluorescence biological analyses. It is part of the cyanine dye family, which is known for its strong fluorescence properties. This compound and its derivatives are widely used to label polypeptides, proteins, and nucleic acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cy3.5 diacid typically involves the reaction of a cyanine dye precursor with a diacid derivative. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the dye .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the dye through techniques such as column chromatography and recrystallization to ensure high purity and yield. The final product is then dried and stored under specific conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Cy3.5 diacid undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the dye’s fluorescence properties.
Substitution: Substitution reactions can introduce different functional groups to the dye, altering its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include modified Cy3.5 derivatives with altered fluorescence properties, which can be used for specific applications in biological and chemical research .
Aplicaciones Científicas De Investigación
Cy3.5 diacid is extensively used in scientific research due to its strong fluorescence properties. Some of its applications include:
Chemistry: Used in fluorescence spectroscopy and imaging to study molecular interactions and dynamics.
Biology: Employed in labeling proteins, nucleic acids, and other biomolecules for fluorescence microscopy and flow cytometry.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications
Mecanismo De Acción
The mechanism by which Cy3.5 diacid exerts its effects involves the absorption of light at a specific wavelength, followed by the emission of fluorescence. The dye’s molecular structure allows it to interact with biomolecules, leading to changes in its fluorescence properties. These interactions can be used to study molecular dynamics, binding events, and other biological processes .
Comparación Con Compuestos Similares
Cy3.5 diacid is unique due to its specific fluorescence properties, including its excitation and emission wavelengths. Similar compounds include:
Cy3: Another cyanine dye with slightly different fluorescence properties.
Cy5: A cyanine dye with longer excitation and emission wavelengths.
Alexa Fluor 594: A fluorescent dye with similar applications but different chemical properties
This compound stands out due to its balance of strong fluorescence and stability, making it a preferred choice for many applications in scientific research and industry .
Propiedades
Fórmula molecular |
C43H49BrN2O4 |
|---|---|
Peso molecular |
737.8 g/mol |
Nombre IUPAC |
6-[(2Z)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-1,1-dimethylbenzo[e]indol-3-yl]hexanoic acid;bromide |
InChI |
InChI=1S/C43H48N2O4.BrH/c1-42(2)36(44(28-13-5-7-22-38(46)47)34-26-24-30-16-9-11-18-32(30)40(34)42)20-15-21-37-43(3,4)41-33-19-12-10-17-31(33)25-27-35(41)45(37)29-14-6-8-23-39(48)49;/h9-12,15-21,24-27H,5-8,13-14,22-23,28-29H2,1-4H3,(H-,46,47,48,49);1H |
Clave InChI |
SODFRGDRIXXRJC-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)O)/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Br-] |
SMILES canónico |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)O)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12106398.png)
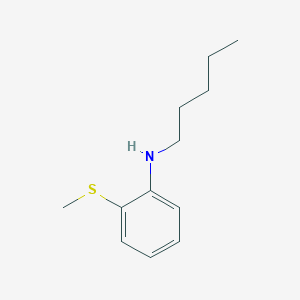

![2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12106414.png)
![(6R)-3-Methyl-8-oxo-5,5-dioxide-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicAcidDiphenylmethylEster](/img/structure/B12106422.png)
![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-ethoxypurin-2-yl]acetamide](/img/structure/B12106424.png)
![3-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12106425.png)
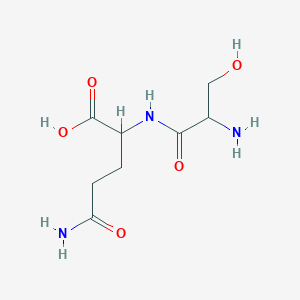
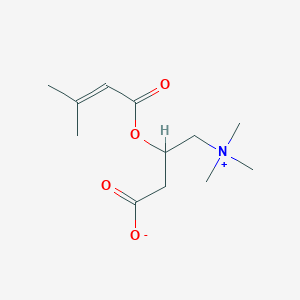


![2-Amino-5-[[1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-3-[[3-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-2-[(4-amino-4-carboxybutanoyl)amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12106470.png)
